Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-
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Overview
Description
Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- is a complex organic compound that features both pyrazole and indole moieties. These heterocyclic structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- typically involves the formation of the indole and pyrazole rings followed by their coupling through a urea linkage. One common method involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate to form 2-(2-nitrophenyl)acrylate. This intermediate is then subjected to cyclization and further functionalization to introduce the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- **Urea, N-[(3-methoxyphenyl)methyl]-N’-[6-(1H-pyrazol-4-yl)-2-benzothiazolyl]-
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Urea, N-methyl-N’-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]- stands out due to its unique combination of pyrazole and indole moieties, which confer distinct biological activities. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
827318-41-2 |
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Molecular Formula |
C13H13N5O |
Molecular Weight |
255.28 g/mol |
IUPAC Name |
1-methyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea |
InChI |
InChI=1S/C13H13N5O/c1-14-13(19)17-10-2-3-11-8(4-10)5-12(18-11)9-6-15-16-7-9/h2-7,18H,1H3,(H,15,16)(H2,14,17,19) |
InChI Key |
FYWHLYCYDVXVRA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC2=C(C=C1)NC(=C2)C3=CNN=C3 |
Origin of Product |
United States |
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